molecular formula C16H18N2O3 B5876888 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine

1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine

Cat. No. B5876888
M. Wt: 286.33 g/mol
InChI Key: BYOTVKDBQXTBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine, also known as NF279, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist of purinergic P2X1 and P2X3 receptors.

Mechanism of Action

1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine works by binding to the P2X1 and P2X3 receptors and blocking the influx of calcium ions into cells. This leads to a reduction in the release of neurotransmitters and inflammatory mediators, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as improve cardiovascular function. It has also been shown to reduce the release of inflammatory cytokines and chemokines, indicating a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more targeted studies of these receptors. However, one limitation is that it may not accurately reflect the effects of blocking these receptors in vivo, as it may not fully capture the complexity of the physiological response.

Future Directions

There are several future directions for research on 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve cardiovascular function in animal models. Additionally, further studies are needed to better understand the mechanism of action of 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine and its potential effects on other physiological processes.

Synthesis Methods

1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine can be synthesized through a multistep process starting with 3-nitrobenzaldehyde and furfural. The first step involves the condensation of these two compounds to form 5-(3-nitrophenyl)-2-furylmethanol. This intermediate is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with piperidine to produce 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine.

Scientific Research Applications

1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been studied for its potential use as a selective antagonist of purinergic P2X1 and P2X3 receptors. These receptors are involved in a variety of physiological processes, including pain sensation, inflammation, and cardiovascular function. By blocking these receptors, 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

1-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-18(20)14-6-4-5-13(11-14)16-8-7-15(21-16)12-17-9-2-1-3-10-17/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOTVKDBQXTBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{[5-(3-Nitrophenyl)-2-furyl]methyl}piperidine

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